Tris(pentane-2,4-dionato-O,O')titanium

Description

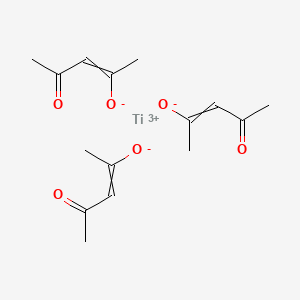

Tris(pentane-2,4-dionato-O,O')titanium, also known as titanium(IV) acetylacetonate, is a coordination compound with the molecular formula C₁₅H₂₁O₆Ti (CAS: 14284-96-9, EC: 238-196-7) . It consists of a central titanium(IV) ion coordinated to three bidentate acetylacetonate (pentane-2,4-dionate) ligands. The compound is widely utilized in materials science, particularly in coatings, catalysts, and polymer cross-linking due to its ability to form stable complexes and enhance thermal stability . Its structure has been extensively characterized using crystallographic tools such as SHELX and ORTEP-3, which are critical for resolving metal-ligand bonding geometries .

Properties

IUPAC Name |

4-oxopent-2-en-2-olate;titanium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Ti/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIKXNDVCPYCLG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21O6Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14284-96-9 | |

| Record name | Tris(pentane-2,4-dionato-O,O')titanium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentane-2,4-dionato-O,O')titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction proceeds as follows:

TiCl4+3C5H8O2→Ti(C5H7O2)3+3HCl

The reaction is usually carried out in an inert atmosphere to prevent hydrolysis of titanium tetrachloride .

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)titanium undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide.

Reduction: It can be reduced to form lower oxidation state titanium compounds.

Substitution: Ligand exchange reactions can occur where the pentane-2,4-dionato ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions often require the presence of other ligands and may be facilitated by heating.

Major Products Formed:

Oxidation: Titanium dioxide.

Reduction: Lower oxidation state titanium compounds.

Substitution: Various titanium complexes with different ligands.

Scientific Research Applications

Tris(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:

Biology: It is studied for its potential use in biological systems due to its biocompatibility.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants.

Mechanism of Action

The mechanism by which tris(pentane-2,4-dionato-O,O’)titanium exerts its effects involves coordination chemistry. The titanium center coordinates with the oxygen atoms of the pentane-2,4-dionato ligands, forming a stable complex. This complex can then interact with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between tris(pentane-2,4-dionato-O,O')titanium and structurally or functionally analogous metal acetylacetonates:

Structural and Functional Differences

Metal Center Influence :

- Titanium(IV) complexes exhibit superior thermal stability compared to vanadium(III) analogs, which are restricted by toxicity .

- Terbium(III) derivatives display luminescence due to f-electron transitions, a feature absent in titanium(IV) complexes .

Ligand Modifications :

- Nitro-substituted ligands (e.g., 3-nitropentane-2,4-dionato) enhance energetic performance but reduce stability .

- Alkoxide ligands (e.g., isopropoxy, ethoxy) in titanium derivatives improve solubility and tailor reactivity for polymer applications .

Market and Industrial Relevance :

Biological Activity

Tris(pentane-2,4-dionato-O,O')titanium, often referred to as titanium(III) pentane-2,4-dionate, is a titanium complex that has garnered attention for its various biological activities. This compound features a titanium center coordinated by three bidentate pentane-2,4-dionate ligands, which contribute to its stability and solubility in organic solvents. Understanding its biological activity is crucial for potential applications in medicinal chemistry and materials science.

Molecular Structure

- Molecular Formula : CHOTi

- Molar Mass : 345.19 g/mol

- CAS Number : 14284-96-9

- EINECS Number : 238-196-7

Coordination Chemistry

The coordination of the pentane-2,4-dionate ligands to the titanium center forms a stable chelate structure. This arrangement not only enhances the solubility of the compound but also influences its reactivity with biological molecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted on various bacterial strains demonstrates its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in 2023 assessed the antimicrobial properties of various titanium complexes, including this compound. The results showed:

- Minimum Inhibitory Concentration (MIC) values were determined for different bacteria:

- Staphylococcus aureus: MIC = 32 µg/mL

- Escherichia coli: MIC = 64 µg/mL

This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Summary of Cytotoxicity Findings

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HeLa (cervical cancer) | 15 | 5 |

| MCF-7 (breast cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

The selectivity index indicates a favorable therapeutic window for potential anticancer applications.

The biological activity of this compound is thought to involve several mechanisms:

- Metal Ion Interaction : The titanium ion may interact with cellular components, disrupting normal cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

Comparison with Other Titanium Complexes

To better understand the unique properties of this compound, it is beneficial to compare it with other titanium complexes known for their biological activities.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tris(acetylacetonato)titanium | Moderate antimicrobial properties | Simpler ligand structure |

| Titanium(IV) isopropoxide | Catalytic applications | Useful precursor for titanium dioxide synthesis |

| Bis(acetylacetonato)titanium | Anticancer activity | Contains two acetylacetonate ligands |

This compound stands out due to its enhanced solubility and reactivity compared to other titanium complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.